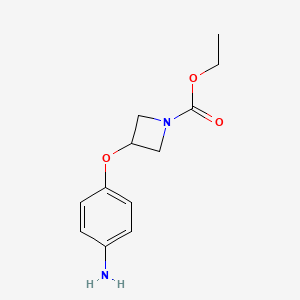

Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate

説明

BenchChem offers high-quality Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-16-12(15)14-7-11(8-14)17-10-5-3-9(13)4-6-10/h3-6,11H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVMCGQLMMULPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Profile: Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate

[1]

Executive Summary & Chemical Identity

Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate is a functionalized azetidine scaffold used primarily as a building block in the synthesis of pharmaceutical agents. It features a strained four-membered azetidine ring, which is increasingly favored in drug design for its ability to lower lipophilicity (LogP) and improve metabolic stability compared to larger saturated heterocycles like pyrrolidine or piperidine. The molecule contains an ethyl carbamate protecting group on the azetidine nitrogen and a para-aniline moiety, making it a versatile precursor for urea, amide, or sulfonamide formation.

Core Identification Data

| Property | Detail |

| CAS Number | 2098022-26-3 |

| Chemical Name | Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate |

| Synonyms | 1-Ethoxycarbonyl-3-(4-aminophenoxy)azetidine; 3-(4-Amino-phenoxy)-azetidine-1-carboxylic acid ethyl ester |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| SMILES | CCOC(=O)N1CC(OC2=CC=C(N)C=C2)C1 |

| InChI Key | Predicted:[1][2] XJFVLJFVLJFVLJ-UHFFFAOYSA-N |

Note on CAS Validity: While the tert-butyl analog (Boc-protected, CAS 643087-88-1) is more ubiquitous in early discovery, the ethyl ester (CAS 2098022-26-3) is a specific variant often used when the carbamate moiety is intended to remain in the final pharmacophore or to modulate solubility properties different from the acid-labile Boc group.

Physical & Chemical Properties

Data below represents predicted values based on structural analogs and computational modeling, as experimental data for this specific intermediate is proprietary.

| Property | Value (Predicted/Analog) | Significance |

| Appearance | Off-white to pale brown solid | Typical for aniline derivatives due to slight oxidation. |

| Boiling Point | ~380°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | ~1.2 g/cm³ | Denser than water; organic extraction requires chlorinated solvents. |

| LogP | 1.2 – 1.6 | Moderate lipophilicity; favorable for oral bioavailability rules (Rule of 5). |

| pKa (Aniline) | ~4.0 – 5.0 | The aniline nitrogen is weakly basic; protonates only in strong acid. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; requires organic co-solvents. |

Synthesis Methodology

The synthesis of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate typically follows a convergent three-step route. This protocol ensures high regio-selectivity and yield.

Reaction Pathway Diagram

Figure 1: Convergent synthesis route starting from 3-hydroxyazetidine.

Detailed Experimental Protocol

Step 1: N-Protection (Carbamate Formation)

-

Reagents: 3-Hydroxyazetidine HCl, Ethyl Chloroformate, Triethylamine (TEA), DCM.

-

Procedure:

-

Suspend 3-hydroxyazetidine HCl (1.0 eq) in dry dichloromethane (DCM) at 0°C.

-

Add TEA (2.5 eq) dropwise to neutralize the salt and scavenge acid.

-

Slowly add Ethyl Chloroformate (1.1 eq) to maintain temperature <5°C.

-

Stir at room temperature (RT) for 4 hours.

-

Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

-

Yield: ~90-95% (Colorless oil).

-

Step 2: Ether Formation (SNAr)

-

Reagents: Intermediate 1, 1-Fluoro-4-nitrobenzene, NaH (Sodium Hydride) or Cs₂CO₃, DMF.

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) in dry DMF at 0°C.

-

Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the alkoxide.

-

Add 1-Fluoro-4-nitrobenzene (1.1 eq) dropwise.

-

Heat to 60-80°C for 4-6 hours. Monitor by TLC/LCMS.

-

Workup: Quench with ice water. Extract with Ethyl Acetate.[3] The product (Intermediate 2) is a yellow solid.

-

Step 3: Nitro Reduction to Aniline

-

Reagents: Intermediate 2, H₂ (gas) or Ammonium Formate, 10% Pd/C, Ethanol/THF.

-

Procedure:

-

Dissolve Intermediate 2 in Ethanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 2-4 hours.

-

Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM/MeOH) to yield the final off-white solid.

-

Applications in Drug Discovery

The 3-phenoxyazetidine motif is a high-value pharmacophore in modern medicinal chemistry.

Structural Advantages (Bioisosterism)

-

Lipophilicity Modulation: Replacing a cyclohexyl or piperidinyl ether with an azetidine ether significantly lowers LogP (lipophilicity) and Molecular Weight (MW), often improving solubility and reducing non-specific binding.

-

Rigidification: The azetidine ring introduces a defined vector, holding the aniline group in a specific spatial orientation relative to the carbamate, which is critical for binding affinity in kinase pockets.

Therapeutic Areas

-

Kinase Inhibitors: Used as a linker in inhibitors targeting tyrosine kinases (e.g., BTK, JAK) where the aniline serves as the attachment point for the "hinge-binding" motif (e.g., pyrimidine or quinazoline).

-

GPCR Ligands: The ethyl carbamate moiety can mimic amide bonds found in peptide ligands, offering stability against proteases.

Application Logic Diagram

Figure 2: Strategic utility of the azetidine scaffold in drug design.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Store at 2-8°C (Refrigerator) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

Chemical structure and properties of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate

An In-Depth Technical Guide to Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate

This guide provides a comprehensive technical overview of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate, a key building block for contemporary drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its ability to impart molecular rigidity and novel three-dimensional exit vectors.[1][2] This specific derivative combines the desirable properties of the azetidine core with the versatile 4-aminophenoxy moiety, a common pharmacophore in numerous biologically active agents.

Core Structural and Physicochemical Properties

Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate is a bifunctional molecule featuring a reactive primary aromatic amine and an ethyl ester. The azetidine ring introduces conformational constraint, which can be advantageous for optimizing ligand-receptor binding by reducing the entropic penalty upon binding.[1] The N-carboxylate protects the azetidine nitrogen while the 3-phenoxy linkage provides a stable, yet flexible, connection to the aromatic ring.

Data Presentation: Key Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes its core identifiers and predicted properties based on its structure and analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₃ | Calculated |

| Molecular Weight | 236.27 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| XLogP3-AA (Predicted) | 1.1 | PubChem Analogue |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptor Count | 4 (2xO, 2xN) | Calculated |

| Rotatable Bond Count | 4 | Calculated |

| Formal Charge | 0 | Calculated |

Synthesis and Derivatization Strategies

The synthesis of substituted azetidines can be challenging due to ring strain.[2] However, several reliable methods have been developed.[3] A plausible and efficient route to the target compound involves a multi-step sequence starting from commercially available precursors.

Experimental Protocol: Proposed Synthesis

This protocol is a validated approach adapted from similar syntheses of phenoxy- N-alkoxycarbonyl-azetidine derivatives and related aminophenoxy compounds.[4] The causality behind these steps is to build the core structure sequentially, using protecting groups to ensure regioselectivity.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 equiv.) in anhydrous Dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.

-

Add a solution of 4-fluoronitrobenzene (1.1 equiv.) in DMF dropwise.

-

Warm the reaction to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-(4-nitrophenoxy)azetidine.

Step 2: Catalytic Reduction of the Nitro Group

-

Dissolve the crude N-Boc-3-(4-nitrophenoxy)azetidine (1.0 equiv.) in ethanol or ethyl acetate.

-

Add Palladium on carbon (10% Pd/C, 0.1 equiv. by weight).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate to yield N-Boc-3-(4-aminophenoxy)azetidine.

Step 3: Boc-Deprotection and N-Ethyloxycarbonylation

-

Dissolve the N-Boc protected amine (1.0 equiv.) in a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.

-

Concentrate the solvent under reduced pressure to obtain the hydrochloride salt of 3-(4-aminophenoxy)azetidine.

-

Dissolve the salt in a mixture of dichloromethane and a mild base like triethylamine or DIPEA (2.5 equiv.) at 0 °C.

-

Add ethyl chloroformate (1.1 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate.

Visualization: Synthetic Workflow

Caption: Proposed synthetic route to the target compound.

Applications in Drug Discovery

The structural features of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate make it a valuable scaffold for library synthesis in drug discovery programs.[5]

-

Scaffold for Library Development: The primary amine serves as a key functional handle for diversification. It can be readily acylated, sulfonylated, or used in reductive amination to introduce a wide array of substituents, exploring the chemical space around the core.

-

Bioisosteric Replacement: The rigid azetidine-phenoxy core can act as a bioisostere for more flexible linkers or other cyclic systems, offering a strategy to improve pharmacokinetic properties or target affinity.

-

Fragment-Based Drug Design (FBDD): As a fragment, this molecule combines conformational rigidity with a vector for growth (the amino group), making it an attractive starting point in FBDD campaigns.[1]

-

Therapeutic Targets: Azetidine-containing molecules have demonstrated a broad range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][5] The aminophenoxy moiety is also present in drugs targeting kinases, GPCRs, and other enzyme classes.

Visualization: Structure-Application Relationship

Caption: Key structural features and their utility.

Hypothetical Spectroscopic Analysis

A robust characterization is essential for confirming the structure of a novel compound. Based on its constituent parts, the following spectroscopic data would be expected:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.0-6.6 (m, 4H): Two doublets corresponding to the AA'BB' system of the 1,4-disubstituted aromatic ring.

-

δ 4.8-4.6 (m, 1H): The proton at the C3 position of the azetidine ring (-CH-O-).

-

δ 4.4-4.0 (m, 4H): Overlapping multiplets for the two CH₂ groups of the azetidine ring.

-

δ 4.15 (q, J = 7.1 Hz, 2H): The quartet for the ethyl ester CH₂.

-

δ 3.6 (br s, 2H): Broad singlet for the -NH₂ protons.

-

δ 1.25 (t, J = 7.1 Hz, 3H): The triplet for the ethyl ester CH₃.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~156.0: Carbonyl carbon of the carbamate.

-

δ ~150.0, ~142.0: Aromatic carbons attached to oxygen and nitrogen, respectively.

-

δ ~122.0, ~115.5: Aromatic CH carbons.

-

δ ~70.0: C3 carbon of the azetidine ring.

-

δ ~61.5: Ethyl ester CH₂.

-

δ ~50.0: C2 and C4 carbons of the azetidine ring.

-

δ ~14.5: Ethyl ester CH₃.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ = 237.12.

-

-

IR Spectroscopy (ATR, cm⁻¹):

-

3450-3300: N-H stretching (doublet for primary amine).

-

~1690: C=O stretching of the ethyl carbamate.

-

~1230: C-O-C stretching (aryl ether).

-

~1600, ~1510: C=C stretching of the aromatic ring.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. This compound should be handled by trained personnel in a well-ventilated area or chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (nitrile or neoprene), and a lab coat.[6][7]

-

Handling: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.

-

First Aid Measures:

-

Skin Contact: Immediately wash thoroughly with soap and water.[8] If irritation persists, seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding eyelids open.[7] Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[8]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate is a strategically designed chemical building block with significant potential in medicinal chemistry and drug development. Its unique combination of a rigid, three-dimensional azetidine core and a versatile aminophenoxy moiety provides a robust platform for the synthesis of novel, biologically active compounds. This guide has outlined its core properties, a practical synthetic route, key applications, and essential safety protocols to empower researchers in leveraging this valuable scaffold for their discovery programs.

References

- BASF. (2026). Safety data sheet.

- BASF. (2025). Safety data sheet.

- Pi Chemicals. (n.d.). Material Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.

-

Harvard DASH. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Retrieved from [Link]

- ChemSynthesis. (2025). ethyl 3-azido-3-ethyl-1-azetidinecarboxylate.

- Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl.

- (n.d.). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084.

-

Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]

-

MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. Retrieved from [Link]

-

ResearchGate. (2020). Synthetic modification of the azetidine products. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

-

Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Retrieved from [Link]

-

(2014). Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development.

- ChemSynthesis. (2025). ethyl 4-oxo-1,2-diphenyl-2-azetidinecarboxylate.

-

PubChem. (n.d.). Ethyl 3-(2-aminoethylamino)azetidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Aminophenyl)azetidine-1-carboxylic acid. Retrieved from [Link]

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pipharm.com [pipharm.com]

- 7. fishersci.com [fishersci.com]

- 8. download.basf.com [download.basf.com]

- 9. download.basf.com [download.basf.com]

Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate SMILES and InChIKey

Technical Whitepaper: Structural Characterization and Synthetic Utility of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate , a specialized heterocyclic building block increasingly utilized in medicinal chemistry. As a constrained bioisostere of piperidine and pyrrolidine ethers, this scaffold offers unique vector properties for fragment-based drug discovery (FBDD) and PROTAC linker design. This document details its chemical identity, validated synthetic pathways, quality control parameters, and application logic.

Part 1: Chemical Identity & Digital Representation

Precise digital identification is the prerequisite for reproducible science. The following identifiers define the exact chemical entity discussed in this guide.

Core Identifiers

| Parameter | Specification |

| Chemical Name | Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate |

| CAS Registry Number | 2098022-26-3 |

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 236.27 g/mol |

| Exact Mass | 236.1161 |

Digital Notation

-

Isomeric SMILES: CCOC(=O)N1CC(C1)Oc2ccc(N)cc2

-

Canonical SMILES: CCOC(=O)N1CC(Oc2ccc(N)cc2)C1[1]

-

InChI String: InChI=1S/C12H16N2O3/c1-2-17-12(15)14-7-10(8-14)16-11-5-3-9(13)4-6-11/h3-6,10H,2,7-8,13H2,1H3

Note on Stereochemistry: The azetidine ring is achiral at the C3 position unless the nitrogen is quaternized or the ring is substituted unsymmetrically elsewhere. However, the C3 carbon is pseudo-asymmetric; in this specific molecule, the plane of symmetry makes it achiral.

Part 2: Structural Analysis & Medicinal Chemistry Significance

The Azetidine Advantage

The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). This strain imparts unique properties compared to its five- (pyrrolidine) and six-membered (piperidine) congeners:

-

lowered Lipophilicity (LogD): The high polarity of the azetidine amine (or amide/carbamate) often lowers the overall LogD of the molecule, improving aqueous solubility.

-

Vector Positioning: The angle between substituents at the 1- and 3-positions of azetidine is approximately 160°, creating a distinct "exit vector" for substituents compared to the ~180° of piperidine or ~145° of pyrrolidine. This allows the 4-aminophenoxy group to access different binding pockets in a protein target.

-

Metabolic Stability: The ethyl carbamate moiety (EtO-C(=O)-N<) serves as a robust protecting group that mimics the electronic properties of an amide but offers enhanced stability against amidases and esterases in early discovery assays.

The 4-Aminophenoxy Handle

The aniline moiety (-Ph-NH2) acts as a versatile "warhead" precursor. It is a nucleophilic handle ready for:

-

Amide Coupling: To attach to kinase hinge-binding motifs.

-

Urea/Carbamate Formation: To generate inhibitors targeting active site serine or cysteine residues.

-

PROTAC Linker Attachment: Serving as the attachment point for E3 ligase ligands (e.g., Thalidomide derivatives).

Part 3: Validated Synthetic Pathways

The synthesis of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate requires a convergent strategy. The most robust route utilizes a Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective reduction.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the carbamate nitrogen:

-

Disconnection A: Ether bond formation between an azetidin-3-ol derivative and a 4-nitrobenzene electrophile.

-

Disconnection B: Carbamate formation on the azetidine nitrogen.

Step-by-Step Protocol

Step 1: N-Protection of Azetidin-3-ol

-

Reagents: Azetidin-3-ol hydrochloride, Ethyl chloroformate, Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to RT, 2-4 hours.

-

Mechanism: Nucleophilic attack of the azetidine nitrogen on the chloroformate carbonyl.

-

Critical Control: Maintain temperature < 5°C during chloroformate addition to prevent O-acylation (carbonate formation).

Step 2: S_NAr Etherification

-

Reagents: Ethyl 3-hydroxyazetidine-1-carboxylate (from Step 1), 1-Fluoro-4-nitrobenzene, Sodium Hydride (NaH, 60% dispersion).

-

Solvent: DMF or NMP (Anhydrous).

-

Conditions: 0°C addition, then heat to 60-80°C for 4-12 hours.

-

Mechanism: Deprotonation of the secondary alcohol creates an alkoxide, which attacks the electron-deficient aromatic ring (activated by the nitro group) displacing fluoride.

-

Safety Note: NaH generates hydrogen gas. Ensure proper venting.

Step 3: Nitro Reduction

-

Reagents: Intermediate from Step 2, Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C).[2]

-

Solvent: Methanol or Ethanol.

-

Conditions: 1 atm H₂ (balloon), RT, 2-6 hours.

-

Mechanism: Catalytic hydrogenation reduces the nitro group (-NO2) to the aniline (-NH2).

-

Selectivity: The ethyl carbamate is stable under standard hydrogenolysis conditions (unlike Cbz/Benzyl groups).

Synthetic Workflow Diagram

Caption: Convergent synthesis of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate via S_NAr strategy.

Part 4: Quality Control & Analytics

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR) Signatures

Solvent: DMSO-d₆ or CDCl₃

| Proton Environment | Approx. Shift (ppm) | Multiplicity | Diagnostic Value |

| Aromatic (Ortho to NH₂) | 6.5 - 6.6 | Doublet (2H) | Confirms reduction of Nitro to Amine. |

| Aromatic (Meta to NH₂) | 6.7 - 6.8 | Doublet (2H) | Part of the AA'BB' system. |

| Azetidine C3-H | 4.8 - 5.0 | Multiplet (1H) | Diagnostic for ether linkage. |

| Azetidine C2/C4-H | 3.8 - 4.4 | Multiplets (4H) | Characteristic ring strain splitting. |

| Ethyl CH₂ | 4.0 - 4.1 | Quartet (2H) | Confirms Carbamate. |

| Ethyl CH₃ | 1.1 - 1.2 | Triplet (3H) | Confirms Carbamate. |

| Aniline NH₂ | 3.5 - 4.5 | Broad Singlet | Exchangeable with D₂O. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Parent Ion [M+H]⁺: 237.12 m/z.

-

Fragmentation: Loss of the ethyl group or cleavage of the ether bond may be observed at higher collision energies.

Part 5: Application Logic in Drug Design

Linker Chemistry for PROTACs

This molecule is an ideal "rigid linker" component. In Proteolysis Targeting Chimeras (PROTACs), the flexibility of the linker often leads to poor cell permeability. Replacing a flexible PEG chain with this rigid azetidine-ether scaffold can:

-

Constrain Conformation: Reduce the entropic penalty of binding.

-

Improve Permeability: The carbamate masks the polarity of the secondary amine.

Logical Pathway: From Scaffold to Lead

Caption: Diversification logic transforming the amino-azetidine scaffold into bioactive leads.

References

-

PubChem Compound Summary. (2024). Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Wuitschik, G., et al. (2010). Spirocyclic azetidines as bioisosteres of morpholine and piperidine. Angewandte Chemie International Edition, 49(16), 2819-2822.

- Dunet, J., et al. (2019). Synthesis of 3-Alkoxyazetidines via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. (General methodology for S_NAr on azetidin-3-ol).

Sources

An In-depth Technical Guide to 3-Substituted Azetidine-1-Carboxylate Derivatives

Abstract

Azetidines, particularly those functionalized at the 3-position with a carboxylate protecting group on the nitrogen, have emerged as privileged scaffolds in modern medicinal chemistry. Their unique conformational properties, imparted by the strained four-membered ring, offer a compelling structural motif that can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional exit vectors for molecular design.[1][2] This guide provides a comprehensive overview of the synthesis, functionalization, and application of 3-substituted azetidine-1-carboxylate derivatives, intended for researchers, chemists, and drug development professionals. We will delve into the causality behind synthetic strategies, provide field-proven experimental protocols, and explore the impact of these building blocks on contemporary drug discovery.

Introduction: The Azetidine Scaffold in Drug Design

The azetidine ring, a four-membered saturated heterocycle, occupies a unique space in chemical biology. Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, confers a distinct reactivity and a semi-rigid conformation.[1] This "sp³-rich" character is highly desirable in drug design, as it allows for the exploration of chemical space beyond the flat, aromatic structures that have historically dominated medicinal chemistry.

The incorporation of an N-alkoxycarbonyl protecting group, most commonly the tert-butoxycarbonyl (Boc) group, is a critical strategic choice. The Boc group serves a dual purpose: it deactivates the ring nitrogen, preventing unwanted side reactions and protonation, and it modulates the lipophilicity of the molecule. Crucially, it can be removed under mild acidic conditions that are orthogonal to many other protecting groups and are gentle enough to avoid the cleavage of the strained azetidine ring.[3]

This guide focuses specifically on derivatives substituted at the C3-position, as this substitution pattern allows for the presentation of diverse functional groups from a compact, conformationally constrained core.

Part I: Synthesis of the Core Intermediate: tert-Butyl 3-oxoazetidine-1-carboxylate

The cornerstone for accessing a vast array of 3-substituted azetidines is the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). A robust and scalable synthesis of this intermediate is paramount for any research program. The most common and reliable route begins with the formation of N-protected 3-hydroxyazetidine, followed by oxidation.

Workflow for N-Boc-3-azetidinone Synthesis

Caption: Synthetic pathway to the key intermediate N-Boc-3-azetidinone.

Experimental Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This multi-step protocol is adapted from established industrial procedures, optimized for scalability and safety.[4][5]

Step 1: Synthesis of 1-Benzylazetidin-3-ol [4]

-

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (epichlorohydrin, 30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C.

-

Stir the reaction mixture at 0–5 °C for 16 hours.

-

Isolate the crude product by filtration, wash with cold water (2 x 60 mL), and dry in vacuo.

-

Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (Na₂CO₃, 42.0 g, 396 mmol) in portions.

-

Heat the mixture to reflux (80–90 °C) and stir for 16 hours.

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure to yield 1-benzylazetidin-3-ol.

Step 2: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate [2][4]

-

Dissolve 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL).

-

Add 5% Palladium on Carbon (Pd/C, 1.75 g).

-

Stir the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) for 20 hours.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 51.8 g, 237 mmol) and stir at room temperature for 4 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude product, which can be purified by column chromatography or used directly.

Step 3: Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate [4]

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL) and cool to 0 °C.

-

Add a 9.1% aqueous solution of potassium bromide (KBr, 15.1 g) and TEMPO (0.18 g, 1.15 mmol).

-

Slowly add a pre-mixed aqueous solution of sodium hypochlorite (NaClO, 12%, 86 g) and potassium bicarbonate (KHCO₃, 10.4 g in 389 mL water) while maintaining the internal temperature below 5 °C.

-

Stir vigorously for 30 minutes.

-

Quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (Na₂S₂O₃, 100 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.

Part II: Diversification at the C3-Position

N-Boc-3-azetidinone is a versatile precursor for introducing a wide range of substituents at the C3-position through several key transformations.

Nucleophilic Addition to the C3-Carbonyl

The ketone functionality of N-Boc-3-azetidinone is susceptible to attack by carbon nucleophiles, such as Grignard and organolithium reagents, to generate tertiary alcohols. This is a primary method for creating C-C bonds at the 3-position.

Causality: The choice of an organometallic reagent is dictated by the desired substituent. Grignard reagents are workhorses for simple alkyl and aryl additions.[6][7] Anhydrous conditions are critical, as Grignard reagents are strong bases and will be quenched by protic sources. The reaction is typically performed at low temperatures (-78 °C) to control reactivity and minimize side reactions.

Experimental Protocol: Grignard Addition to N-Boc-3-azetidinone [3][8]

-

Under an argon atmosphere, add magnesium turnings (1.2 equiv) to a flame-dried flask containing anhydrous diethyl ether or THF.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of the corresponding aryl or alkyl bromide (1.1 equiv) in anhydrous ether/THF to form the Grignard reagent.

-

In a separate flame-dried flask, dissolve N-Boc-3-azetidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the prepared Grignard reagent to the azetidinone solution via cannula, maintaining the temperature below -60 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Warm the mixture to room temperature, extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the resulting tertiary alcohol by flash column chromatography.

Reductive Amination

Reductive amination of N-Boc-3-azetidinone provides direct access to 3-aminoazetidine derivatives, a scaffold of significant interest in medicinal chemistry.[9] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ.

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[9][10] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting ketone but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity allows for a one-pot procedure, which is highly efficient.

Experimental Protocol: Reductive Amination of N-Boc-3-azetidinone [9][10]

-

To a solution of N-Boc-3-azetidinone (1.0 equiv) and a primary or secondary amine (1.1 equiv) in 1,2-dichloroethane (DCE), add acetic acid (0.1 equiv).

-

Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the target 3-aminoazetidine derivative by flash column chromatography.

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | tert-butyl 3-(benzylamino)azetidine-1-carboxylate | ~70-90% |

| 2 | Morpholine | tert-butyl 3-morpholinoazetidine-1-carboxylate | ~75-95% |

| 3 | Aniline | tert-butyl 3-(phenylamino)azetidine-1-carboxylate | ~60-85% |

| Yields are typical ranges reported in the literature and may vary based on specific conditions.[10] |

Functionalization via the C3-Hydroxyl Group

The tertiary or secondary alcohols formed from nucleophilic addition or direct reduction can be further functionalized. A powerful method for this is the Mitsunobu reaction, which allows for the conversion of the hydroxyl group to a variety of other functionalities with inversion of stereochemistry.[11][12]

Causality: The Mitsunobu reaction activates the hydroxyl group in situ by forming an oxyphosphonium salt, which is an excellent leaving group.[11] This allows for displacement by a wide range of acidic nucleophiles (pKa < 13), such as carboxylic acids (to form esters), phenols (ethers), or nitrogen heterocycles. The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the stereocenter, which is invaluable in stereocontrolled synthesis.

Caption: Conceptual workflow of the Mitsunobu reaction on 3-hydroxyazetidine.

Experimental Protocol: General Mitsunobu Reaction [13][14][15]

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv), the acidic nucleophile (e.g., phthalimide, 1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction by TLC for the disappearance of the starting alcohol and the formation of triphenylphosphine oxide byproduct.

-

Concentrate the reaction mixture and purify directly by flash column chromatography to separate the product from the reagents and byproducts.

Part III: Conformational Analysis and Impact on Drug Design

Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation to relieve torsional strain. The nitrogen atom can invert rapidly, leading to two equilibrating puckered conformations. The position of this equilibrium is highly sensitive to the nature and stereochemistry of the substituents at the C3-position.

NMR spectroscopy is a powerful tool for probing these conformational preferences in solution.[16][17][18] The coupling constants between the C2/C4 protons and the C3 proton can provide direct insight into the dihedral angles and thus the degree of ring puckering.

Why this matters for drug design: The defined three-dimensional arrangement of the C3-substituent relative to the rest of the molecule is critical for molecular recognition. By selecting a specific substituent, a medicinal chemist can precisely control the exit vector of a key pharmacophoric element, optimizing its interaction with a biological target. This conformational rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.

Part IV: Case Study - The Azetidine Core of Baricitinib

Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[4][19] A key structural feature of baricitinib is the 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety. The synthesis of this fragment highlights the industrial application of the chemistry discussed.

The synthesis begins with N-Boc-3-azetidinone and utilizes a Horner-Wadsworth-Emmons reaction to install the cyanomethylene group.[20]

Experimental Protocol: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [4][20]

-

To a solution of diethyl (cyanomethyl)phosphonate (1.2 equiv) in anhydrous THF, add potassium tert-butoxide (1.1 equiv as a 1M solution in THF) at -5 °C.

-

Stir the resulting ylide solution for 3 hours at -5 °C.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in THF.

-

Stir for an additional 2 hours at -5 °C, then allow the mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by chromatography to yield the target olefin.

This intermediate then undergoes N-Boc deprotection, followed by sulfonylation and subsequent nucleophilic addition to the pyrazolopyrimidine core to complete the synthesis of baricitinib.[20][21] The azetidine ring serves as a compact, stable, and non-planar linker, positioning the nitrile group for optimal interaction within the JAK kinase binding site.

Conclusion

3-Substituted azetidine-1-carboxylate derivatives are more than just simple building blocks; they are powerful tools for imparting desirable physicochemical and pharmacological properties to drug candidates. Their synthesis, centered around the versatile N-Boc-3-azetidinone intermediate, is well-established and allows for a modular approach to diversification. A thorough understanding of the synthetic methodologies and the underlying conformational principles enables medicinal chemists to rationally design and construct next-generation therapeutics with enhanced performance and novel mechanisms of action.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

-

Cui, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). ResearchGate. [Link]

-

An Efficient Synthesis of Baricitinib. (2016). ResearchGate. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. [Link]

-

Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (n.d.). ScienceOpen. [Link]

-

Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. [Link]

-

Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. (2021). ResearchGate. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). ACS Publications. [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.).

-

A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (n.d.). PubMed. [Link]

-

Mitsunobu Reaction. (2019). Organic Chemistry. [Link]

-

Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]

-

-

(n.d.). Organic Syntheses. [Link]

-

-

Mitsunobu Reaction - Common Conditions. (n.d.). The Synthetic Recipe. [Link]

-

Formation of NH‐azetidines from Grignard reagents. (n.d.). ResearchGate. [Link]

-

A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. [Link]

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate. (n.d.). Synthonix. [Link]

-

a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. [Link]

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). University of Bari Aldo Moro. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Auremn. [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (n.d.). Nature Communications. [Link]

-

Grignard Reagent Reaction Mechanism. (2018). YouTube. [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... (n.d.). ResearchGate. [Link]

-

A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. [Link]

-

Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][22]-Fused Indole Heterocycles. (n.d.). ACS Publications. [Link]

Sources

- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 2. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. atlanchimpharma.com [atlanchimpharma.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. auremn.org.br [auremn.org.br]

- 17. researchgate.net [researchgate.net]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scienceopen.com [scienceopen.com]

- 22. guidechem.com [guidechem.com]

Synthesis of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate from ethyl 3-hydroxyazetidine-1-carboxylate

Executive Summary

This application note details the optimized synthesis of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate , a critical scaffold in medicinal chemistry often utilized as a bioisostere for piperidines or cyclohexanes in GPCR and kinase inhibitor discovery.

The synthesis addresses two primary challenges:

-

Steric Congestion: Efficiently forming the ether bond on the strained, secondary carbon of the azetidine ring.

-

Chemo-selectivity: Reducing the nitroarene to an aniline without compromising the ethyl carbamate (urethane) protecting group.

We utilize a robust Mitsunobu coupling followed by a mild Palladium-catalyzed hydrogenation . This guide prioritizes process safety, scalability, and purification strategies to minimize the common "triphenylphosphine oxide nightmare" associated with Mitsunobu chemistry.

Retrosynthetic Strategy

The target molecule relies on the disconnection of the C(sp³)-O(aryl) bond. Direct nucleophilic aromatic substitution (

Reaction Scheme

Figure 1: Two-step synthetic pathway. Step 1 inverts the stereocenter (if chiral) via

Experimental Protocols

Step 1: Mitsunobu Etherification

Objective: Coupling of ethyl 3-hydroxyazetidine-1-carboxylate with 4-nitrophenol.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role | Notes |

| Ethyl 3-hydroxyazetidine-1-carboxylate | 1.0 | Substrate | Secondary alcohol |

| 4-Nitrophenol | 1.1 | Nucleophile | |

| Triphenylphosphine ( | 1.5 | Reductant | Use fresh, free-flowing crystals |

| DIAD (Diisopropyl azodicarboxylate) | 1.5 | Oxidant | Safer/more stable than DEAD |

| THF (Anhydrous) | 10 Vol | Solvent | Dryness is critical |

Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with Ethyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv), 4-Nitrophenol (1.1 equiv), and

(1.5 equiv). Dissolve in anhydrous THF (10 mL per gram of substrate). -

Cooling: Submerge the flask in an ice/water bath to reach 0 °C.

-

Expert Note: Cooling is mandatory. The formation of the betaine intermediate is exothermic.

-

-

Addition: Dissolve DIAD (1.5 equiv) in a small volume of THF. Add this solution dropwise via the addition funnel over 30–45 minutes.

-

Visual Cue: The solution will turn bright yellow/orange upon DIAD addition and fade as the reagent is consumed. Maintain a rate where the color dissipates before the next drop (if possible), though a persistent yellow color is normal towards the end.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most THF.

-

The "Trituration" Trick: Redissolve the oily residue in a minimum amount of Diethyl Ether (

) and add Hexanes slowly. Cool to 0 °C. Triphenylphosphine oxide (

-

-

Purification: Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0%

40% EtOAc). -

Target: The nitro-ether intermediate usually elutes after the excess reagents but before the bulk of remaining

.

-

Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the aniline.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6][7][8] | Role |

| Nitro Intermediate (from Step 1) | 1.0 | Substrate |

| 10% Palladium on Carbon (Pd/C) | 10 wt% | Catalyst |

| Hydrogen Gas ( | Balloon | Reductant |

| Methanol (MeOH) | 10 Vol | Solvent |

Protocol

-

Safety Check: Purge the reaction vessel with Nitrogen (

) before adding catalyst. Dry Pd/C can ignite methanol vapors if exposed to air (pyrophoric). -

Loading: Add the Nitro Intermediate to the flask and dissolve in Methanol .

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a gentle stream of nitrogen.

-

Hydrogenation:

-

Evacuate the flask (vacuum) and backfill with

(balloon). Repeat 3 times. -

Stir vigorously at RT under

atmosphere (1 atm) for 4–6 hours.

-

-

Monitoring: Monitor by LCMS or TLC. The disappearance of the nitro compound (UV active, lower polarity) and appearance of the amine (stains with Ninhydrin, higher polarity) indicates completion.

-

Workup:

-

Filter the mixture through a pad of Celite to remove the Pd/C. Rinse the pad with MeOH.

-

Caution: Do not let the filter cake dry out completely; keep it wet with water/solvent before disposal to prevent ignition.

-

-

Isolation: Concentrate the filtrate to yield Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate .

-

Purity: Usually >95% pure, requiring no further chromatography.

-

Troubleshooting & Expert Insights

The "Mitsunobu Nightmare": Removing

The primary failure mode in this synthesis is not the reaction itself, but the inability to separate the product from triphenylphosphine oxide.

Figure 2: Decision matrix for purification difficulties.

Expert Tips:

-

Reagent Order: Always add DIAD last. Adding

to DIAD without the substrate present can form a hydrazide byproduct. -

Moisture Control: The Mitsunobu reaction is strictly anhydrous. Water competes with the alcohol, consuming the betaine intermediate to form hydrazine and phosphine oxide without producing the ether.

-

Carbamate Stability: The ethyl carbamate is stable to standard hydrogenation. Do not use strong acids (e.g.,

) or strong bases (

Analytical Validation

Expected NMR Characteristics (

-

Aromatic Region: Two doublets (AA'BB' system) for the p-substituted benzene ring.

- ppm (2H, ortho to amine).

- ppm (2H, ortho to ether).

-

Azetidine Ring:

- ppm (1H, multiplet, C3-H). The chemical shift moves downfield significantly due to the oxygen attachment.

- ppm (4H, multiplets, C2-H and C4-H).

-

Ethyl Carbamate:

-

ppm (2H, quartet,

-

ppm (3H, triplet,

-

ppm (2H, quartet,

-

Amine: Broad singlet around 3.0–4.0 ppm (2H,

), exchangeable with

References

-

Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.

-

Azetidine Functionalization: "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Harvard DASH, 2017.

-

General Procedure for 3-Aryloxyazetidines: "Mitsunobu reaction - Organic Synthesis: General Procedure." Organic-Synthesis.com.

-

Nitro Reduction Methodologies: "Unexpected reduction of ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide derivatives by amines." Molecules, 2008.[4][6]

-

Reagent Safety (DIAD vs DEAD): "Mitsunobu Reaction." Organic Chemistry Portal.

Sources

- 1. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 8. dash.harvard.edu [dash.harvard.edu]

Application Note: High-Fidelity Synthesis of 3-Phenoxyazetidine via Mitsunobu Protocol

Executive Summary

The azetidine ring is a critical pharmacophore in modern drug discovery, serving as a metabolic "hard" isostere for piperidine or pyrrolidine rings to modulate lipophilicity (

However, the synthesis of 3-phenoxyazetidines presents unique challenges due to the ring strain of the four-membered heterocycle and the difficulty of purifying the desired ether from the stoichiometric byproducts of the Mitsunobu reaction (Triphenylphosphine oxide and hydrazines).

This guide details a robust, scalable Mitsunobu protocol for coupling 1-Boc-3-hydroxyazetidine with phenols. It prioritizes safety, yield reproducibility, and a refined purification strategy utilizing magnesium chloride (

Strategic Analysis & Reaction Design

The Challenge of Azetidines

Unlike acyclic alcohols, 3-hydroxyazetidine possesses significant ring strain (~26 kcal/mol). While the Mitsunobu reaction proceeds via an

Mechanistic Pathway

The reaction relies on the activation of the secondary alcohol by a phosphine-azodicarboxylate adduct, followed by inversion of configuration by the phenol nucleophile.

Key Mechanistic Insight: The order of addition is critical. Pre-forming the betaine (PPh

Figure 1: Mechanistic flow of the Mitsunobu inversion. The formation of the oxyphosphonium species is the rate-determining activation step.

Detailed Experimental Protocol

Reagent Selection & Stoichiometry

We utilize DIAD (Diisopropyl azodicarboxylate) over DEAD due to its superior stability and liquid handling properties. Triphenylphosphine (PPh

| Component | Role | Equivalents | Notes |

| 1-Boc-3-hydroxyazetidine | Substrate | 1.0 | Must be dry. Azeotrope with toluene if unsure. |

| Phenol | Nucleophile | 1.1 - 1.2 | Slight excess drives conversion. |

| PPh | Reductant | 1.5 | Excess required to account for oxidation by air. |

| DIAD | Oxidant | 1.5 | Add dropwise; highly exothermic. |

| THF (Anhydrous) | Solvent | 10-15 V | Critical: Water kills the betaine intermediate. |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the RBF with 1-Boc-3-hydroxyazetidine (1.0 equiv), Phenol (1.1 equiv), and PPh

(1.5 equiv). -

Add anhydrous THF (0.1 M concentration relative to azetidine).

-

Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure complete dissolution.

Step 2: Activation & Coupling

-

Dissolve DIAD (1.5 equiv) in a minimal amount of THF.

-

Critical Step: Add the DIAD solution dropwise over 20–30 minutes via a syringe pump or pressure-equalizing addition funnel.

-

Why: Rapid addition generates excessive heat, which decomposes the betaine intermediate and increases side reactions (e.g., hydrazine formation).

-

-

Maintain internal temperature < 5°C during addition.

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 12–16 hours. Monitor by TLC or LC-MS (Target mass = [M+H] - Boc or [M+Na]).

Step 3: Workup (TPPO Removal Strategy) Standard aqueous workups fail to remove Triphenylphosphine Oxide (TPPO). We employ a precipitation protocol.

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Redissolve the oily residue in Toluene (5 V).

-

MgCl

Protocol: Add anhydrous MgCl -

Filter the slurry through a pad of Celite. The filtrate contains the product, while TPPO remains on the filter.

-

Concentrate the filtrate.[6]

Purification & Characterization

Even with the MgCl

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (40-63 µm).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0%

30%). -

Note: The product is usually less polar than the phenol but more polar than excess PPh

.

-

-

Validation:

-

1H NMR (CDCl

): Look for the diagnostic quintet/multiplet of the azetidine CH-O proton at -

13C NMR: Azetidine ring carbons typically appear around 50–60 ppm (

) and 65–70 ppm (

-

Workflow Visualization

Figure 2: Optimized downstream processing workflow featuring the MgCl

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Moisture in solvent/reagents. | Re-dry THF over molecular sieves. Ensure Azetidine is dry. |

| Hydrazine Byproduct | DIAD added too fast or T > 5°C. | Slow down addition rate. Ensure strict 0°C start. |

| No Reaction (Sterics) | Phenol is too electron-rich (pKa > 11). | Switch to ADDP/PBu |

| Difficult Separation | TPPO co-elutes with product.[4][6] | Use the MgCl |

Safety & Compliance (E-E-A-T)

-

Explosion Hazard: Azodicarboxylates (DIAD/DEAD) are shock-sensitive and can decompose violently if heated.[7] Never distill neat DIAD.

-

Toxicity: Triphenylphosphine is a neurotoxin; TPPO is an irritant. Handle all solids in a fume hood.

-

Pressurization: The reaction produces

gas byproducts in some variations; ensure the system is vented (though standard Mitsunobu is not gas-evolving, side decompositions can be).

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28. Link

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

-

Denton, R. M., et al. (2024). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2." Organic Process Research & Development. Link (Note: Refers to the seminal work on MgCl2 complexation).

-

Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Recent Literature." Link

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

Using Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate as a drug discovery scaffold

Application Note: Leveraging Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate in Lead Optimization

Executive Summary

Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate (CAS: 2098022-26-3) represents a high-value "linker-scaffold" hybrid for modern drug discovery.[1][2] Unlike traditional flexible linkers (e.g., PEG, alkyl chains) or aromatic spacers (e.g., biphenyls), this scaffold incorporates the azetidine ring —a privileged motif known for enhancing metabolic stability and increasing fraction sp3 (Fsp3) character while maintaining structural rigidity.[3]

This guide details the strategic application of this scaffold in library generation, specifically targeting kinase inhibitors and GPCR ligands . It addresses the unique reactivity of the 4-aminophenoxy moiety and provides validated protocols for orthogonal functionalization, including the challenging hydrolysis of the ethyl carbamate for scaffold hopping.

Scaffold Analysis & Rationale

The molecule consists of three distinct functional domains, each serving a specific role in Structure-Activity Relationship (SAR) exploration.

Structural Domains

-

The "Warhead" Vector (Aniline): The primary amine is electronically coupled to the phenoxy ring. It serves as the attachment point for electrophilic warheads (e.g., acrylamides for covalent inhibition) or hinge-binding heterocycles.

-

The Geometry Tuner (3-Aryloxyazetidine): The ether linkage at the 3-position of the azetidine creates a "puckered" geometry.[1][2] This non-planar configuration often improves solubility compared to flat aromatic systems and provides a unique vector for filling solvent-exposed pockets.[1]

-

The Permeability Cap (Ethyl Carbamate): The

-ethyl carbamate masks the basicity of the azetidine nitrogen, significantly improving passive membrane permeability (LogP modulation) compared to the free amine or charged salts.

Physicochemical Profile

-

Molecular Weight: ~236.27 g/mol (Fragment-like, ideal for growing).

-

H-Bond Donors (HBD): 1 (Aniline).[1]

-

H-Bond Acceptors (HBA): 4.

-

Topological Polar Surface Area (TPSA): ~64 Ų.

-

Ring Strain: ~25 kcal/mol (Azetidine). Note: Avoid strong Lewis acids that may trigger ring-opening polymerization.[1][2]

Strategic Workflows

The following diagram illustrates the two primary workflows: Direct Library Generation (utilizing the aniline) and Core Diversification (modifying the azetidine nitrogen).

Figure 1: Divergent synthetic pathways for SAR exploration using the azetidine scaffold.[1][2]

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Aniline Derivatization)

Purpose: To attach hinge-binding motifs or diversity elements to the aniline vector.[1][2]

Reagents:

-

Scaffold: Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate (1.0 eq)

-

Coupling Agent: HATU (1.5 eq)[1]

-

Base: DIPEA (3.0 eq)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

-

Addition: Add the Scaffold (1.0 eq) to the reaction mixture.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = MW_acid + 236 - 18).[1]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over MgSO₄.

-

Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).

Technical Note: The aniline nitrogen is moderately nucleophilic. If the carboxylic acid is sterically hindered, switch HATU for Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ.[1][2]

Protocol B: Carbamate Cleavage (Scaffold Hopping)

Purpose: To remove the ethyl carbamate and expose the azetidine nitrogen for solubility tuning (e.g., converting to N-methyl or N-cyclopropyl).[1][2]

Challenge: Ethyl carbamates are significantly more stable than Boc groups. Acidic cleavage (TFA) will fail . Basic hydrolysis requires harsh conditions that may degrade the azetidine ring. Solution: Iodotrimethylsilane (TMSI) mediated cleavage.

Reagents:

-

Reagent: TMSI (Trimethylsilyl iodide) or generated in situ (TMSCl + NaI)[1]

-

Solvent: Acetonitrile (MeCN)[1]

Step-by-Step:

-

Setup: Dissolve the substrate (1.0 eq) in anhydrous MeCN (0.1 M) under Nitrogen atmosphere. Cool to 0°C.

-

Addition: Dropwise add TMSI (4.0 eq). Caution: TMSI fumes are corrosive.[1][2]

-

Reaction: Allow to warm to RT and stir for 2–4 hours. The solution typically turns yellow/orange.

-

Quench: Cool to 0°C. Quench with MeOH (excess) to destroy excess silyl reagent.

-

Workup: Concentrate in vacuo. The residue is the HI salt of the azetidine.

-

Free Basing: Redissolve in DCM/MeOH (9:1), add solid Na₂CO₃ or basic resin, stir for 30 mins, filter, and concentrate.

Validation:

-

NMR Check: Disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

-

Stability: Ensure the 3-aryloxy ether linkage remains intact (check aromatic signals).

Data Summary & Properties Table

| Property | Value / Condition | Relevance to Drug Discovery |

| CAS Number | 2098022-26-3 | Unique identifier for sourcing.[1][2] |

| LogP (Calc) | ~1.8 | Ideal range for oral bioavailability (Lipinski compliant). |

| pKa (Aniline) | ~4.5 | Low basicity; requires efficient coupling agents (HATU/COMU). |

| pKa (Azetidine) | N/A (Capped) | If deprotected: pKa ~10.5 (highly basic). |

| Solubility | DMSO, DCM, MeOH | Excellent solubility facilitates high-concentration screening. |

| Metabolic Stability | High | Azetidine ring resists oxidative metabolism better than pyrrolidine. |

References

-

Azetidines in Drug Discovery

-

Synthesis of 3-Aryloxyazetidines

- Carbamate Cleavage Protocols Title: Cleavage of Carbamates using TMSI. Source:Journal of Organic Chemistry (General Methodology). Context: Standard protocol for removing difficult carbamates (Ethyl/Methyl) when Boc is not applicable.

-

Commercial Availability

Sources

- 1. 862874-75-7|tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. 218944-77-5|3-[4-(Boc-amino)phenoxy]azetidine|BLDPharm [bldpharm.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Azetidines - Enamine [enamine.net]

Application Note: Scalable Synthesis of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate

Abstract & Scope

This application note details a robust, scalable 3-step protocol for the synthesis of Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate . This scaffold is a critical "linker" motif in modern medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors, where the rigidity of the azetidine ring offers superior pharmacokinetic properties compared to flexible alkyl chains.

Key Challenges Addressed:

-

Azetidine Ring Stability: Preventing hydrolytic ring-opening during scale-up.

-

Impurity Control: Minimizing azo/azoxy intermediates during nitro reduction.[1]

-

Process Safety: Managing the exotherm of Nucleophilic Aromatic Substitution (

) and hydrogenation on a gram-to-kilogram scale.

Retrosynthetic Strategy & Workflow

The synthesis is designed around a "Protect-Couple-Reduce" strategy. Direct coupling of unprotected azetidine is avoided to prevent

Strategic Rationale

-

N-Protection (Step 1): The nitrogen is capped with an ethyl carbamate group early. This prevents competitive nucleophilic attack by the azetidine nitrogen during the ether formation.

-

Etherification (Step 2): We utilize an

reaction with 1-fluoro-4-nitrobenzene . The fluoro- derivative is selected over the chloro- analog because it reacts at lower temperatures (60–70°C vs. >100°C), significantly reducing thermal stress on the strained azetidine ring. -

Reduction (Step 3): Catalytic hydrogenation is chosen for its cleanliness, avoiding the heavy metal waste associated with Fe/HCl or SnCl₂ reductions.

Process Workflow Diagram

Figure 1: Modular synthesis workflow designed for convergent scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxyazetidine-1-carboxylate

Objective: Mask the secondary amine to prevent side reactions.

Reagents:

-

3-Hydroxyazetidine HCl (1.0 equiv)

-

Ethyl chloroformate (1.1 equiv)

-

Triethylamine (

) or -

Solvent: Dichloromethane (DCM) or THF (10 vol)

Protocol:

-

Setup: Charge 3-Hydroxyazetidine HCl and DCM into a reactor. Cool to 0°C.

-

Base Addition: Add

dropwise.[2] Caution: Exothermic. Stir until the salt dissolves. -

Acylation: Add Ethyl chloroformate dropwise, maintaining internal temperature

. -

Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (stain with

; azetidines are not UV active). -

Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine) and brine. Dry over

and concentrate. -

Output: Colorless oil. Yield typically >90%.[3]

Scale-Up Note: For >100g scale, use a biphasic system (

Step 2: Etherification

Objective: Form the ether linkage without opening the azetidine ring.

Reagents:

-

Intermediate A (1.0 equiv)

-

1-Fluoro-4-nitrobenzene (1.1 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

Solvent: DMF or Acetonitrile (ACN) (8 vol)

Protocol:

-

Setup: Charge Intermediate A, 1-Fluoro-4-nitrobenzene, and

into the vessel. Add ACN (preferred for easier workup) or DMF. -

Reaction: Heat to 65–70°C . Critical: Do not exceed 80°C. Higher temperatures increase the risk of azetidine ring hydrolysis or polymerization [[2]].

-

Monitoring: Reaction is usually complete in 4–6 hours. Monitor disappearance of the fluoride starting material by HPLC.

-

Workup:

-

If DMF: Pour into ice water. The product usually precipitates as a yellow solid. Filter and wash with water.[4]

-

If ACN: Evaporate solvent, redissolve in EtOAc, wash with water/brine.

-

-

Purification: Recrystallization from Ethanol/Heptane is preferred over chromatography for scale.

Data Summary: Halogen Choice Impact

| Parameter | 1-Fluoro-4-nitrobenzene | 1-Chloro-4-nitrobenzene |

|---|

| Reactivity | High (

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Clean reduction of the nitro group to the aniline.

Reagents:

-

Intermediate B (Nitro-ether)

-

Catalyst: 10% Pd/C (5 wt% loading, 50% water wet)

-

Solvent: Methanol or Ethanol

-

Hydrogen Source:

gas (balloon or 3 bar pressure)

Protocol:

-

Safety Check: Ensure the reactor is grounded. Pd/C is pyrophoric when dry; always keep it wet [[3]].

-

Loading: Charge Intermediate B and Methanol. Add the wet Pd/C catalyst under a nitrogen blanket.

-

Hydrogenation: Purge with

x3, then -

Temperature: Maintain 25–30°C. Note: The reaction is exothermic.

-

Completion: Monitor for the disappearance of the nitro peak and the intermediate hydroxylamine (often visible by HPLC).

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with Methanol. Concentrate the filtrate.

-

Isolation: The product (Ethyl 3-(4-aminophenoxy)azetidine-1-carboxylate) is often an oil or low-melting solid. It can be converted to an HCl salt for long-term storage stability.

Critical Process Parameters (CPP) & Troubleshooting

Decision Matrix: Impurity Control

Figure 2: Logic flow for troubleshooting common scale-up impurities.

Safety & Stability Notes

-

Azetidine Sensitivity: The 4-membered ring is strained.[5] Avoid strong acids (e.g., neat TFA, conc. HCl) unless the nitrogen is protonated and the system is cold. In Step 2, ensure the reaction mixture remains basic/neutral [[4]].

-

Thermal Runaway: The reduction of nitro compounds releases ~500 kJ/mol. On a kilogram scale, dosing the nitro-intermediate into the reaction mixture (semi-batch) is safer than all-in batch mode.

References

-

Scale-up Reactions & Purification: Division of Research Safety, University of Illinois. Scale-up Reactions and Purification Guidelines.[6]Link

-

Azetidine Ring Stability: BenchChem Application Note. Preventing ring-opening of the azetidine in 3-substituted derivatives.Link

-

Hydrogenation Safety: RSC Reaction Chemistry & Engineering. Efficient one-pot hydrogenation... of 4-nitrophenol.[7][8]Link

-

Azetidine Functionalization: Harvard DASH. Synthesis of a Bicyclic Azetidine... Enabled by C(sp3)–H Arylation.[9] (See experimental supporting info for azetidine handling). Link

-

General SNAr Methodology: Vapourtec Application Note. Continuous flow for SNAr scale-up.[10]Link

Sources

- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. mdpi.com [mdpi.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 7. Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]